molecular formula C10H19Cl2N5 B1524548 N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride CAS No. 83774-16-7

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1524548
CAS No.: 83774-16-7
M. Wt: 280.19 g/mol
InChI Key: WHVIPCAIPVCPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C10H17N5.2ClH and a molecular weight of 280.2 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets in cells. The compound can bind to certain receptors or enzymes, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cellular functions, which are being studied for potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and biological activities. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5.2ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;;/h3-4,11H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVIPCAIPVCPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.